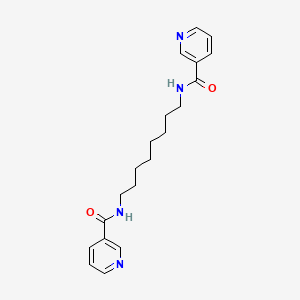![molecular formula C15H26O8 B14453044 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- CAS No. 74696-50-7](/img/structure/B14453044.png)
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups. This compound is part of the broader class of alcohols and epoxides, which are known for their reactivity and versatility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- typically involves the reaction of 2-propanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces diols .
科学的研究の応用
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins, which are important in coatings, adhesives, and composite materials
作用機序
The mechanism of action of 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, which are facilitated by nucleophiles. The resulting products can then participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane
- 2,2’-[2,2-Bis[(oxiranylmethoxy)methyl]-1,3-propanediylbis(oxymethylene)]bisoxirane
Uniqueness
What sets 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- apart from similar compounds is its unique combination of multiple oxirane groups and a propanol backbone. This structure provides it with distinct reactivity and makes it particularly useful in applications requiring multiple reactive sites .
特性
CAS番号 |
74696-50-7 |
|---|---|
分子式 |
C15H26O8 |
分子量 |
334.36 g/mol |
IUPAC名 |
1-[2,3-bis(oxiran-2-ylmethoxy)propoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C15H26O8/c16-11(2-18-5-13-7-21-13)1-17-3-12(20-9-15-10-23-15)4-19-6-14-8-22-14/h11-16H,1-10H2 |
InChIキー |
OGJKMSUGIBGERF-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC(COCC(COCC2CO2)OCC3CO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


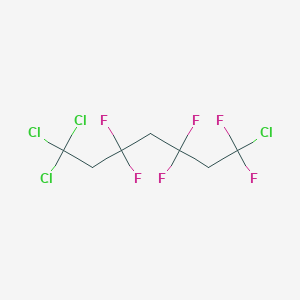
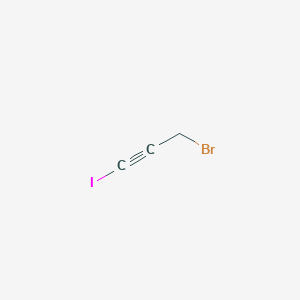
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
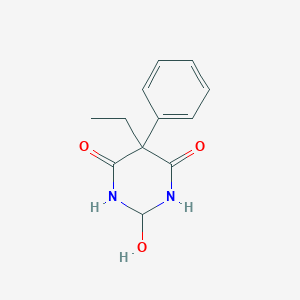
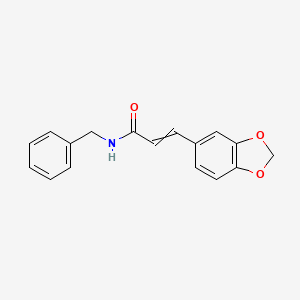
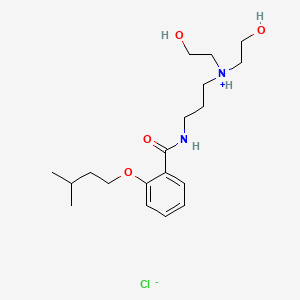

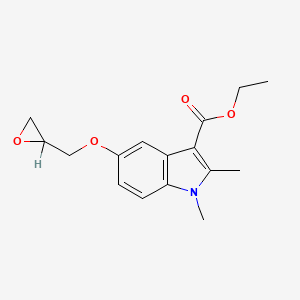
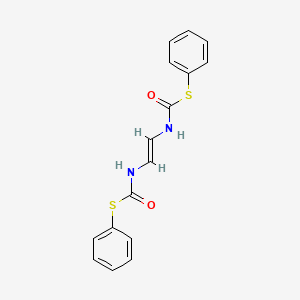
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

